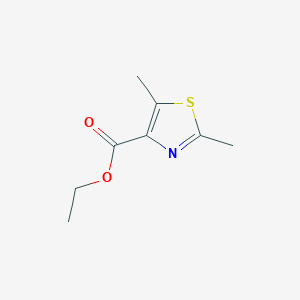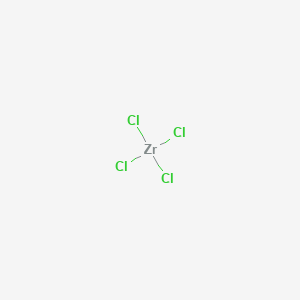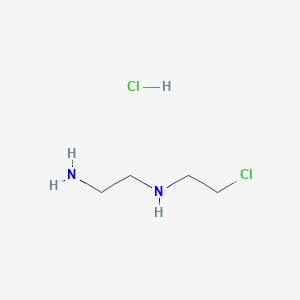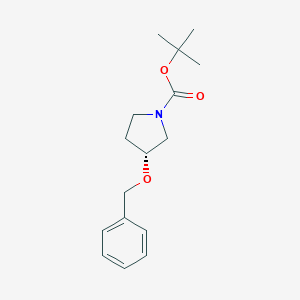
O,O-Diethyl S-(1,2,2-trichloroethyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl S-(1,2,2-trichloroethyl) phosphorothioate, commonly known as Chlorpyrifos, is a widely used organophosphate insecticide. It was first synthesized in 1965 and has been extensively used in agriculture and household pest control. Chlorpyrifos is a potent neurotoxin that acts by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the nervous system. This accumulation causes overstimulation of the nervous system, leading to a range of physiological and biochemical effects.
Mécanisme D'action
Chlorpyrifos acts by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system. The overstimulation of the nervous system can lead to a range of physiological and biochemical effects, including respiratory failure, convulsions, and death.
Effets Biochimiques Et Physiologiques
Chlorpyrifos has been shown to have a range of biochemical and physiological effects on humans and animals. These effects include inhibition of acetylcholinesterase, disruption of the endocrine system, oxidative stress, and DNA damage. Exposure to Chlorpyrifos has been linked to a range of health effects, including developmental delays, neurological disorders, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorpyrifos is commonly used in laboratory experiments to study its effects on the nervous system and its potential use as a chemical weapon. Its advantages include its potent neurotoxic effects, which make it a useful tool for studying the nervous system. However, its limitations include its potential for causing harm to researchers and the environment.
Orientations Futures
There are several future directions for research on Chlorpyrifos. One area of research is the development of alternative insecticides that are less harmful to human health and the environment. Another area of research is the development of antidotes for Chlorpyrifos poisoning. Additionally, research is needed to better understand the long-term effects of exposure to Chlorpyrifos and its potential for causing chronic health effects. Finally, research is needed to develop effective strategies for reducing exposure to Chlorpyrifos in agricultural and household settings.
Méthodes De Synthèse
Chlorpyrifos is synthesized by reacting diethyl phosphorochloridothioate with 1,2,2-trichloroethanol in the presence of a base such as sodium hydroxide. The reaction produces Chlorpyrifos as the main product, along with some impurities.
Applications De Recherche Scientifique
Chlorpyrifos has been extensively studied for its insecticidal properties and its effects on human health and the environment. It is commonly used in agricultural settings to control pests such as aphids, caterpillars, and mites. However, due to its neurotoxic effects, it has also been studied for its potential use as a chemical weapon.
Propriétés
Numéro CAS |
1885-98-9 |
|---|---|
Nom du produit |
O,O-Diethyl S-(1,2,2-trichloroethyl) phosphorothioate |
Formule moléculaire |
C6H12Cl3O3PS |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
1,1,2-trichloro-2-diethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C6H12Cl3O3PS/c1-3-11-13(10,12-4-2)14-6(9)5(7)8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HGDGWEKDDGPTFH-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC(C(Cl)Cl)Cl |
SMILES canonique |
CCOP(=O)(OCC)SC(C(Cl)Cl)Cl |
Synonymes |
Phosphorothioic acid O,O-diethyl S-(1,2,2-trichloroethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B157048.png)





![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)




